Cas no 1033465-01-8 (tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate)
tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate
- 1033465-01-8
- EN300-27160454
- Carbamic acid, N-[(2S)-3-bromo-2-methylpropyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate
-
- MDL: MFCD32815517
- Inchi: 1S/C9H18BrNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1
- InChI Key: HYTMOLGBQNHTPA-SSDOTTSWSA-N
- SMILES: BrC[C@@H](C)CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 251.05209g/mol
- Monoisotopic Mass: 251.05209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.242±0.06 g/cm3(Predicted)
- Boiling Point: 295.8±23.0 °C(Predicted)
- pka: 12.46±0.46(Predicted)
tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27160454-0.05g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 0.05g |
$459.0 | 2023-09-10 | |
| Enamine | EN300-27160454-0.1g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 0.1g |
$600.0 | 2023-09-10 | |
| Enamine | EN300-27160454-0.25g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 0.25g |
$855.0 | 2023-09-10 | |
| Enamine | EN300-27160454-0.5g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 0.5g |
$1349.0 | 2023-09-10 | |
| Enamine | EN300-27160454-1.0g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 1.0g |
$1729.0 | 2023-07-06 | |
| Enamine | EN300-27160454-2.5g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 2.5g |
$3389.0 | 2023-09-10 | |
| Enamine | EN300-27160454-5.0g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 5.0g |
$5014.0 | 2023-07-06 | |
| Enamine | EN300-27160454-10.0g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 10.0g |
$7435.0 | 2023-07-06 | |
| Enamine | EN300-27160454-1g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 1g |
$1729.0 | 2023-09-10 | |
| Enamine | EN300-27160454-5g |
tert-butyl N-[(2S)-3-bromo-2-methylpropyl]carbamate |
1033465-01-8 | 95% | 5g |
$5014.0 | 2023-09-10 |
tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate
tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate: A Comprehensive Overview
The compound with CAS No. 1033465-01-8, known as tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and agrochemicals. The tert-butyl group, a common protecting group in organic synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions.
The N-(2S)-3-bromo-2-methylpropyl moiety is a chiral center, which adds complexity to the molecule's stereochemistry. This chirality is essential in pharmaceutical applications, as it can influence the compound's biological activity and selectivity. Recent studies have highlighted the importance of chiral centers in enhancing drug efficacy and reducing side effects, making this compound a valuable tool in asymmetric synthesis.
The carbamate functional group in tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate contributes to its reactivity and versatility. Carbamates are widely used as intermediates in the synthesis of various bioactive compounds, including pesticides and herbicides. The bromine atom present in the structure introduces electrophilic properties, making it a potential candidate for nucleophilic substitution reactions.
Recent advancements in synthetic chemistry have enabled more efficient methods for the preparation of tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate. Researchers have explored novel catalysts and reaction conditions to optimize its synthesis, ensuring higher yields and better purity. These improvements are critical for scaling up production to meet the demands of various industries.
In terms of applications, this compound has shown promise in medicinal chemistry as a precursor for developing bioactive agents targeting specific enzymes or receptors. Its ability to act as a protecting group during peptide synthesis has also been extensively studied, with recent findings emphasizing its stability under harsh reaction conditions.
The stereochemical properties of tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate have been leveraged in enantioselective synthesis, where the configuration at the chiral center is crucial for determining the molecule's biological activity. This has led to its use in creating enantiomerically pure compounds, which are vital for pharmacological studies.
Moreover, the bromine atom in this compound makes it an attractive substrate for Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. Recent research has demonstrated that this compound can serve as an effective coupling partner, enabling the construction of complex molecular frameworks with high efficiency.
In conclusion, tert-butyl N-(2S)-3-bromo-2-methylpropylcarbamate (CAS No. 1033465-01-8) is a versatile and valuable molecule with diverse applications across organic synthesis and pharmaceutical research. Its unique structural features, including the tert-butyl, N-(2S)-3-bromo-2-methylpropyl, and carbamate groups, contribute to its reactivity and utility. As research continues to uncover new synthetic methods and applications for this compound, it remains at the forefront of chemical innovation.
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